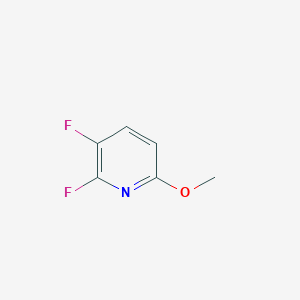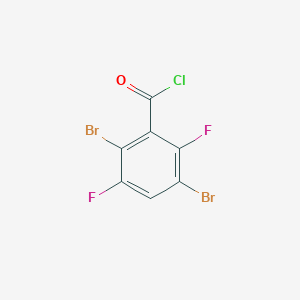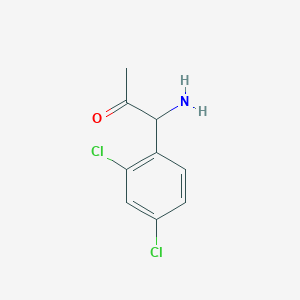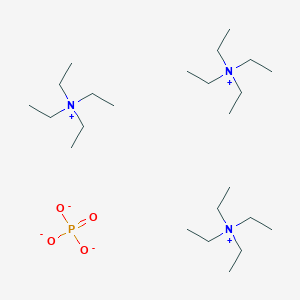
Tetraethylammonium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium phosphate is a quaternary ammonium compound with the chemical formula [(C2H5)4N]+[PO4]3-. It consists of a tetraethylammonium cation and a phosphate anion. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium phosphate can be synthesized through a metathesis reaction involving tetraethylammonium bromide and a phosphate salt. The reaction typically occurs in an aqueous solution, where the tetraethylammonium bromide reacts with a soluble phosphate salt, such as sodium phosphate, to form this compound and sodium bromide as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the tetraethylammonium cation is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various cationic reagents can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphorus oxides, while substitution reactions can produce a variety of tetraethylammonium salts.
Scientific Research Applications
Tetraethylammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in studies involving ion channels and neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: It is used in the production of high-silica zeolites and as an electrolyte in supercapacitors.
Mechanism of Action
The mechanism of action of tetraethylammonium phosphate involves its interaction with specific molecular targets, such as potassium channels and nicotinic acetylcholine receptors. The compound blocks these channels and receptors, thereby modulating their activity. This blockade can lead to various physiological effects, including vasodilation and inhibition of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium phosphate
Uniqueness
Tetraethylammonium phosphate is unique due to its specific combination of the tetraethylammonium cation and phosphate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Compared to other tetraethylammonium salts, this compound exhibits different solubility, reactivity, and biological activity profiles.
Properties
Molecular Formula |
C24H60N3O4P |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
tetraethylazanium;phosphate |
InChI |
InChI=1S/3C8H20N.H3O4P/c3*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h3*5-8H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
AJPPAKACCOFNEN-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



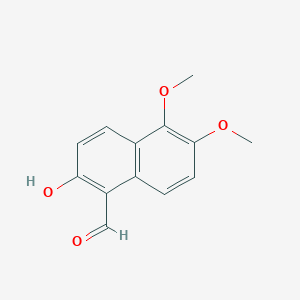
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
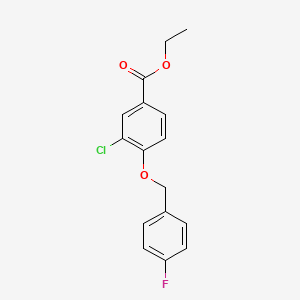
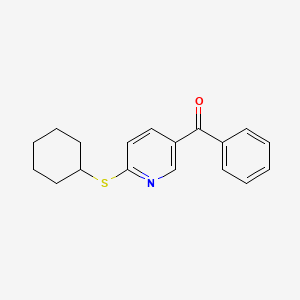
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
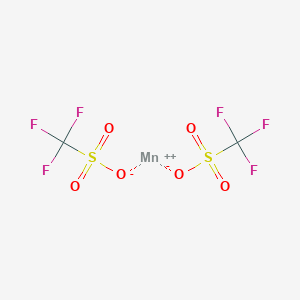
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
